(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,5-dimethoxybenzoate
Description
The compound (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,5-dimethoxybenzoate is a synthetic small molecule featuring a fused dihydrobenzofuran core substituted with a methyl group at position 4, a ketone at position 3, and a (Z)-configured pyridin-4-ylmethylene group at position 2. The 6-position of the benzofuran is esterified with a 3,5-dimethoxybenzoate moiety. The pyridine and methoxy groups may enhance solubility and hydrogen-bonding interactions, while the benzoate ester contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-14-8-19(30-24(27)16-10-17(28-2)12-18(11-16)29-3)13-20-22(14)23(26)21(31-20)9-15-4-6-25-7-5-15/h4-13H,1-3H3/b21-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYTWTFYNHNCNP-NKVSQWTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The following table compares the target compound with structurally related molecules from the literature:
Key Observations:
- Aromatic vs. Non-Aromatic Cores: The target compound’s dihydrobenzofuran core provides partial aromaticity, unlike the fully saturated dihydropyran in . This may influence π-π stacking interactions in biological targets compared to the more flexible dihydropyran .
- Substituent Effects : The 3,5-dimethoxybenzoate ester in the target compound enhances electron-donating effects and lipophilicity compared to the simpler ethyl benzoate esters in . The pyridine ring (target) offers a stronger hydrogen-bond acceptor than pyridazine (I-6230) or isoxazole (I-6373) .
Molecular Weight and Polarity:
- The target compound’s molecular weight (estimated ~470 g/mol) is higher than I-6230 (ethyl ester derivatives typically <400 g/mol), primarily due to the dimethoxybenzoate group. This may impact bioavailability and membrane permeability .
- The methoxy groups in the target and increase hydrophobicity (logP ~3–4 predicted) compared to amino-substituted analogs (e.g., I-6230, logP ~2–3) .
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